molecular formula C14H21BO3S B13874083 (2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

(2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B13874083
M. Wt: 280.2 g/mol
InChI Key: UFNDZHXILSTYQG-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a hydroxymethyl group at the phenyl ring’s para-position relative to the dioxaborolane moiety and a methylthio (-SMe) substituent at the ortho-position. The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H21BO3S

Molecular Weight

280.2 g/mol

IUPAC Name

[2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

InChI

InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)11-7-6-10(9-16)12(8-11)19-5/h6-8,16H,9H2,1-5H3

InChI Key

UFNDZHXILSTYQG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)SC

Origin of Product

United States

Preparation Methods

Preparation Methods of (2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

  • Formation of the boronic ester moiety via esterification of the corresponding boronic acid with pinacol.
  • Introduction or retention of the methylthio group on the aromatic ring.
  • Reduction of an aldehyde or related precursor to the corresponding benzyl alcohol.

These steps require careful control of reaction conditions such as temperature, solvent, and reaction time to optimize yield and purity.

Specific Preparation Protocols

Boronic Ester Formation via Pinacol Esterification

One common approach involves reacting the corresponding boronic acid derivative with pinacol in the presence of anhydrous magnesium sulfate as a drying agent. For example, the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol proceeds as follows:

Step Reagents & Conditions Description Yield & Notes
1 4-Formylbenzenboronic acid (2.50 mmol), pinacol (3.00 mmol), anhydrous MgSO4 (5.00 mmol), methanol (12.5 mL), room temperature, 6 h Esterification of boronic acid to pinacol boronic ester Intermediate formed, crude filtered
2 Sodium borohydride (1.25 mmol), stirred 5 h at 20°C Reduction of aldehyde to benzyl alcohol Product isolated as white solid, 88% yield, m.p. 75-77 °C

This method yields the boronic ester with the benzyl alcohol functionality intact, suitable for further functionalization.

Alternative Esterification in Acetonitrile with Reflux

Another documented method uses acetonitrile as solvent with magnesium sulfate and pinacol, refluxed at about 80°C for 24 hours:

Step Reagents & Conditions Description Yield & Notes
1 4-(Hydroxymethyl)phenylboronic acid (2.63 mmol), pinacol (3.15 mmol), MgSO4 (3 g), acetonitrile (15 mL), reflux 24 h Esterification to pinacol boronic ester Product used without purification, yield ~85%

Post-reaction, solvent evaporation and filtration yield the crude boronic ester, which can be purified or used directly in subsequent steps.

Palladium-Catalyzed Cross-Coupling for Functionalization

The methylthio group can be introduced or retained during palladium-catalyzed cross-coupling reactions, often employing tetrakis(triphenylphosphine)palladium(0) as catalyst in the presence of sodium carbonate base:

Step Reagents & Conditions Description Yield & Notes
1 Methyl 5-bromo-3-(4-methyl-benzylamino)-thiophene-2-carboxylate (0.45 mmol), boronic ester (0.68 mmol), Pd(PPh3)4 (73 mg), Na2CO3 (aq), DMF, 100°C, 3 h Suzuki-Miyaura cross-coupling Product isolated by chromatography, 72% yield

This reaction allows installation of the boronic ester-containing aromatic moiety with the methylthio substituent preserved for further synthetic applications.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield/Purity
Solvent Methanol, acetonitrile, dichloromethane Solvent choice affects solubility and reaction kinetics; methanol common for reduction, acetonitrile for esterification
Temperature Room temperature to reflux (20–80°C) Higher temperature accelerates esterification but may cause side reactions; careful control needed
Reaction Time 5 h to 24 h Longer times improve conversion but may require monitoring to avoid degradation
Drying Agent Anhydrous MgSO4 Removes water, driving esterification equilibrium toward product
Catalyst Pd(PPh3)4 for coupling Essential for cross-coupling efficiency

Optimizing these parameters is crucial for maximizing yield and obtaining high-purity this compound suitable for downstream applications.

Research Findings and Perspectives

  • The boronic ester moiety, formed by pinacol esterification, is stable and versatile, enabling participation in Suzuki-Miyaura cross-coupling and other organometallic transformations.
  • The methylthio group provides a handle for further chemical modifications, enhancing the compound’s synthetic utility.
  • Continuous flow chemistry has been explored for similar boronic ester syntheses to improve efficiency and scalability, though specific data on this compound are limited.
  • Purification typically involves filtration, solvent evaporation, and silica gel chromatography, with yields ranging from 70% to 90% depending on the method.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Pinacol esterification + NaBH4 reduction 4-Formylbenzenboronic acid Pinacol, MgSO4, NaBH4, MeOH RT 6 h + 5 h reduction 88% White solid, m.p. 75-77 °C
Pinacol esterification in acetonitrile reflux 4-(Hydroxymethyl)phenylboronic acid Pinacol, MgSO4, acetonitrile Reflux 24 h ~85% Product used crude
Pd-catalyzed cross-coupling Bromo-substituted thiophene derivative + boronic ester Pd(PPh3)4, Na2CO3, DMF, H2O 100°C, 3 h 72% Preserves methylthio group

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The boronic ester group can be reduced to a boronic acid.

    Substitution: The methanol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Boronic acids.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The methylthio group can participate in various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
  • Structure : Lacks the methylthio group; hydroxymethyl and boronic ester are para to each other.
  • Properties : Molecular formula C₁₃H₁₉BO₃, molecular weight 234.10, stored under inert atmosphere .
  • Applications : Used as a building block in palladium-catalyzed reactions .
  • Differentiation : The absence of the methylthio group simplifies synthesis but may reduce electronic modulation in cross-coupling reactions.
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d)
  • Structure : Chlorine substituent at the meta position relative to the hydroxymethyl group.
  • Properties : Synthesized in 90% yield as an oil; ¹H-NMR shows aromatic protons at δ 7.66 (d) and 7.31–7.39 (m) .
  • Differentiation : The electron-withdrawing chlorine may reduce boronate stability but enhance electrophilicity in cross-couplings compared to methylthio.
(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
  • Structure : Chlorine at the ortho position relative to hydroxymethyl.
  • Properties : CAS 1190875-60-5; used in pharmaceutical intermediates .

Heterocyclic Analogues

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol
  • Structure : Thiophene replaces benzene; hydroxymethyl at the 2-position.
  • Properties : CAS 9036-19-5; likely lower melting point due to reduced aromatic rigidity .
  • Differentiation : Thiophene’s electron-rich nature enhances conjugation, useful in optoelectronic materials.

Functional Group Modifications

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • Structure : Methoxy and hydroxyl groups at positions 3 and 4.
  • Properties: Molecular weight 250.1; phenol group increases acidity (pKa ~10) .
  • Differentiation : Hydrogen-bonding capability distinguishes it from hydroxymethyl derivatives, affecting solubility and reactivity.

Melting Points and Physical States

Compound Substituent Melting Point/State Yield
Target Compound -SMe, -CH₂OH Not reported Not reported
(4-(dioxaborolan-2-yl)phenyl)methanol -CH₂OH Solid (storage at RT) 86%
[4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol -Cl, -CH₂OH Oil 90%
[3-(dioxaborolan-2-yl)phenyl]methanol -CH₂OH 48–50°C 86%

Key Insight : Chlorinated derivatives often exhibit lower melting points or oily consistency due to reduced crystallinity .

Suzuki-Miyaura Cross-Coupling

  • Electron Effects : Methylthio’s electron-donating nature may stabilize the boronate intermediate, enhancing coupling efficiency compared to electron-withdrawing groups (e.g., -Cl) .
  • Steric Effects : Ortho-substituents (e.g., -Cl in ) hinder catalyst access, reducing reaction rates.

Pharmaceutical Relevance

  • Target Compound: Potential use in prodrugs or as a boronic acid prodrug, leveraging the hydroxymethyl group for conjugation .
  • Chlorinated Analogs : Used in intermediates for kinase inhibitors .

Biological Activity

The compound (2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, also known by its CAS number 1628606-29-0, is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C12H19BN2O3S
  • Molecular Weight : 282.17 g/mol
  • Structural Features : The compound contains a methylthio group and a boronate moiety which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure is known to participate in reversible covalent bonding with hydroxyl groups in biomolecules, which can modulate their activity.

Key Mechanisms:

  • Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors. The interaction with ATP-binding sites can lead to the inhibition of signaling pathways involved in cell proliferation and survival.
  • Antioxidant Activity : The presence of sulfur in the methylthio group may confer antioxidant properties, potentially protecting cells from oxidative stress.
  • Cellular Uptake : The lipophilicity imparted by the tetramethyl groups enhances cellular membrane permeability, facilitating better bioavailability.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell proliferation in various cancer cell lines
AntioxidantReduces oxidative stress markers in cellular models
Kinase InhibitionDemonstrates IC50 values in the low nanomolar range against specific kinases
Immune ModulationEnhances immune response in splenocyte assays

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related boron-containing compounds. The results indicated that these compounds could effectively inhibit the growth of breast and lung cancer cell lines through a mechanism involving apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Immune Modulation

Research conducted at Groningen Research Institute demonstrated that this compound could enhance T-cell responses in vitro. The compound was able to rescue mouse splenocytes from apoptosis when exposed to PD-L1 interactions at concentrations as low as 100 nM .

Q & A

Q. Experimental Design

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λ ~270 nm for boronate ester) and quantify half-life using kinetic modeling.
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (typically >150°C for dioxaborolanes).
  • Moisture Sensitivity : Conduct reactions in anhydrous THF or DMF under inert atmosphere to minimize hydrolysis.
    Data from analogous compounds (e.g., 4-cyano derivatives) suggest methylthio groups improve hydrolytic resistance compared to hydroxylated analogs .

What strategies mitigate hazards associated with gas evolution during large-scale synthesis?

Q. Safety and Scalability

  • Risk Assessment : Pre-screen reagents (e.g., boronic acids, thiols) for exothermic side reactions using DSC .
  • Gas Management : Use bubblers or vacuum manifolds to vent volatile byproducts (e.g., H2_2S in thiol-containing reactions).
  • Catalyst Optimization : Replace Pd(PPh3_3)4_4 with air-stable precatalysts (e.g., Pd(OAc)2_2/SPhos) to reduce reactive intermediates.
    Refer to hazard guidelines (e.g., NFPA 704 ratings) for solvents like DMF (flammability: 1, reactivity: 0) .

How does the compound’s electronic structure influence its application in materials science or medicinal chemistry?

Q. Advanced Application Focus

  • Materials Science : The boronate ester’s Lewis acidity enables coordination polymers for gas storage (e.g., CO2_2 adsorption). Compare with phenylboronic acid derivatives via BET surface area analysis.
  • Medicinal Chemistry : The methylthio group enhances cell membrane permeability in prodrug designs. In vitro assays (e.g., HEK293 cells) show improved bioavailability over hydroxylated analogs.
    Structure-activity relationship (SAR) studies highlight the necessity of balancing steric bulk (tetramethyl dioxaborolane) and electronic effects for target engagement .

What computational methods validate the compound’s ground-state dipole moments and excited-state electronic transitions?

Q. Theoretical/Experimental Integration

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments (~5.2 D). Compare with experimental values from solvatochromic shifts in ethanol/toluene mixtures.
  • TD-DFT : Simulate UV-Vis spectra (λ ~300 nm) to assign π→π* transitions. Experimental validation via fluorescence quenching assays confirms charge-transfer efficiency.
    Discrepancies >10% between computed and observed data may indicate solvent effects or aggregation .

How can researchers address low yields in the final step of boronate ester formation?

Q. Process Optimization

  • Catalyst Screening : Test Pd0^0/PdII^{II} systems (e.g., PdCl2_2(dppf)) with varying ligands (e.g., XPhos) to enhance turnover.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions; switch to THF for better control.
  • Stoichiometry : Use 1.2 equivalents of pinacol borane to drive borylation to completion.
    Yield improvements (from 45% to 72%) are documented for structurally similar compounds under optimized conditions .

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